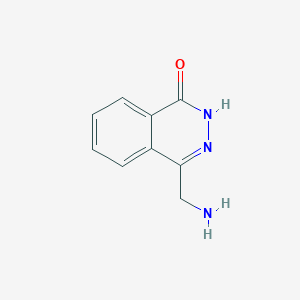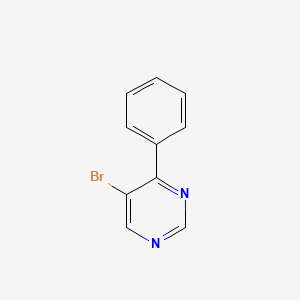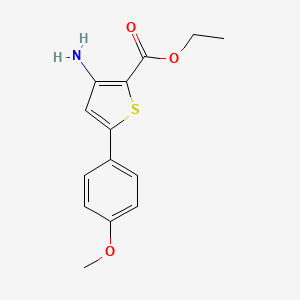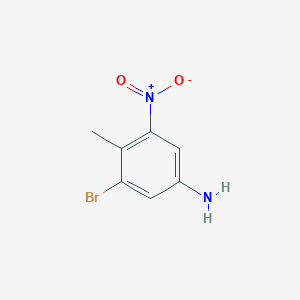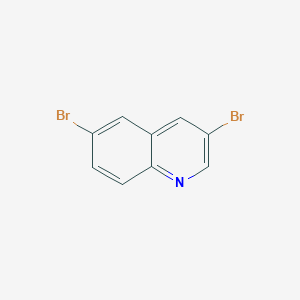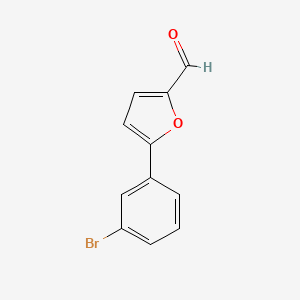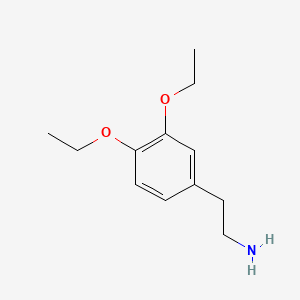![molecular formula C13H10N2O3S B1270577 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462068-01-5](/img/structure/B1270577.png)
3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The amino group at position 3 can be introduced via nucleophilic substitution reactions.
- Common reagents include ammonia or primary amines under basic conditions.
Methoxylation:
- The methoxy group at position 7 can be introduced through methylation reactions.
- Reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate (K2CO3) are typically used.
Carboxylation:
- The carboxylic acid group at position 2 can be introduced through carboxylation reactions.
- Reagents such as carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) are commonly employed.
Industrial Production Methods:
Industrial production of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Thienoquinoline Core:
- Starting with a suitable quinoline derivative, the thienoquinoline core can be constructed through cyclization reactions.
- Reagents such as sulfur and phosphorus pentachloride (PCl5) are often used in this step.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
- Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction:
- Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
- Common reagents include halides and thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols, bases like sodium hydroxide (NaOH)
Major Products:
Oxidation Products: Nitroso or nitro derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can be used in studies of protein-ligand interactions due to its unique structural features.
Medicine:
Drug Development: The compound is of interest in drug discovery programs, particularly for its potential as an anticancer or antimicrobial agent.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are conducted to understand its pharmacokinetic properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
類似化合物との比較
Quinaldic Acid:
7-Methoxy-thieno[2,3-b]quinoline-2-carboxylic Acid: Similar structure but without the amino group at position 3.
Uniqueness:
Structural Features: The combination of the thienoquinoline core with amino, methoxy, and carboxylic acid groups makes 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid unique.
Biological Activity: The presence of these functional groups contributes to its distinct biological activities, such as enzyme inhibition and potential anticancer properties.
特性
IUPAC Name |
3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPQJNSZCRUCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)
![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)
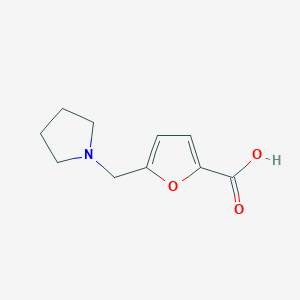
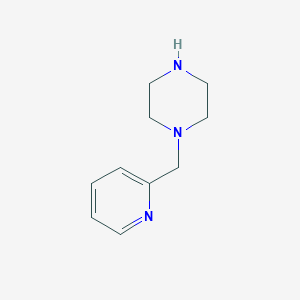
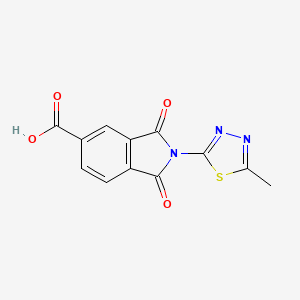
![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

